molecular formula 13C6C7H8Cl2N2O4·xH2O B602506 Niclosamide-13C6 hydrate CAS No. 1325808-64-7

Niclosamide-13C6 hydrate

Cat. No.: B602506
CAS No.: 1325808-64-7
M. Wt: 333.071 (anhydrous)
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Description

Niclosamide-13C6 hydrate is a labeled form of niclosamide, a well-known anthelmintic drug. The compound is characterized by the incorporation of six carbon-13 isotopes, which makes it particularly useful in various scientific research applications, such as tracing and metabolic studies. Niclosamide itself is included in the World Health Organization’s list of essential medicines due to its efficacy in treating tapeworm infections .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Niclosamide-13C6 hydrate typically involves the incorporation of carbon-13 isotopes into the niclosamide molecule. This process can be achieved through various synthetic chemical methods, often involving the use of labeled precursors. The reaction conditions must be carefully controlled to ensure the incorporation of the isotopes and the formation of the hydrate form .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process includes the use of specialized equipment to handle isotopically labeled compounds and ensure the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Niclosamide-13C6 hydrate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the introduction of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

Niclosamide-13C6 hydrate has a wide range of scientific research applications, including:

Mechanism of Action

Niclosamide-13C6 hydrate exerts its effects by disrupting the energy metabolism of parasitic worms. It uncouples oxidative phosphorylation, leading to a decrease in adenosine triphosphate (ATP) production. This disruption ultimately results in the death of the parasite. The molecular targets include mitochondrial enzymes and pathways involved in energy production .

Comparison with Similar Compounds

Uniqueness of Niclosamide-13C6 Hydrate: this compound is unique due to its isotopic labeling, which allows for detailed tracing and metabolic studies. This feature makes it particularly valuable in scientific research, providing insights that are not possible with non-labeled compounds .

Properties

CAS No.

1325808-64-7

Molecular Formula

13C6C7H8Cl2N2O4·xH2O

Molecular Weight

333.071 (anhydrous)

Purity

95% by HPLC; 98% atom 13C

Related CAS

50-65-7 (Niclosamide);  1325808-64-7 (anhydrous)

Synonyms

5-Chloro-N-(2-chloro-4-nitrophenyl-13C6)-2-6 hydroxybenzamide hydrate

tag

Niclosamide

Origin of Product

United States

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